molecular formula C18H32O16 B3431440 Cellulase CAS No. 9012-54-8

Cellulase

Cat. No.: B3431440
CAS No.: 9012-54-8
M. Wt: 504.4 g/mol
InChI Key: FYGDTMLNYKFZSV-CSHPIKHBSA-N
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Description

Cellulase is a multi-component enzyme system that hydrolyzes cellulose into glucose through synergistic action of three key enzymes: endoglucanases (EG), exoglucanases (CBH), and β-glucosidases (BGL) . It is pivotal in biofuel production, biorefineries, and enhancing the extraction of bioactive compounds from plant matrices . This compound production is tightly regulated by transcription factors like XYR1 and ACE3 in Trichoderma reesei, with induction mechanisms varying significantly depending on carbon sources (e.g., lactose, sophorose) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cellulase enzymes are typically produced through microbial fermentation. The primary sources include fungi such as Trichoderma reesei and bacteria like Bacillus subtilis. The production process involves cultivating these microorganisms in a nutrient-rich medium under controlled conditions. The enzymes are then extracted and purified using techniques such as filtration, centrifugation, and chromatography .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. Submerged fermentation and solid-state fermentation are the two main methods used. Submerged fermentation is carried out in liquid media, while solid-state fermentation uses solid substrates like agricultural waste. The choice of method depends on the desired enzyme yield and application .

Chemical Reactions Analysis

Types of Reactions

Cellulase primarily catalyzes the hydrolysis of β-1,4-glycosidic bonds in cellulose. This reaction involves the addition of water molecules to break the bonds, resulting in the formation of glucose and other oligosaccharides .

Common Reagents and Conditions

The hydrolysis reaction catalyzed by this compound typically occurs under mild conditions, such as a pH range of 4.5 to 5.5 and temperatures between 40°C to 50°C. Common reagents include buffer solutions like sodium acetate to maintain the optimal pH .

Major Products

The primary products of this compound-catalyzed reactions are glucose, cellobiose, and other oligosaccharides. These products are essential for various biological and industrial processes, including biofuel production and food processing .

Scientific Research Applications

Industrial Applications of Cellulase

The following table summarizes the key industries utilizing this compound and their specific applications:

IndustryApplications
Agriculture Disease control in plants, enhanced seed germination, improved soil quality
Biofuels Conversion of lignocellulosic biomass to ethanol and other biofuels
Textiles Fabric softening, color brightness enhancement, and removal of rough protuberances
Food Processing Clarification of fruit juices, tenderization of fruits, and coffee bean processing
Pulp and Paper Improvement in pulping processes, deinking, bleaching, and enhancing paper quality
Detergents Formulation of laundry detergents that improve cleaning without damaging fibers
Pharmaceuticals Use in drug formulation processes to modify drug release profiles

Agriculture

Cellulases are employed in agriculture for:

  • Plant Disease Control : They help in degrading plant pathogens.
  • Soil Improvement : Enhancing soil structure and nutrient availability.
  • Seed Germination : Facilitating better seed sprouting by breaking down barriers around seeds.

Biofuel Production

The conversion of lignocellulosic biomass into fermentable sugars is critical for biofuel production. Studies have shown that cellulases significantly enhance the efficiency of converting agricultural waste into ethanol, improving energy yields by up to 40% compared to traditional methods .

Textile Industry

In textiles, cellulases are used for:

  • Fabric Treatment : They soften fabrics and enhance color brightness.
  • De-pilling : Removing fuzz from fabrics without damaging them.

A notable case study demonstrated that using this compound in denim processing improved fabric quality while reducing environmental impact by minimizing chemical usage .

Food Processing

Cellulases play a vital role in:

  • Juice Clarification : Enhancing clarity and shelf life by breaking down pectin.
  • Coffee Processing : Hydrolyzing cellulose during drying to improve flavor extraction.

Research indicates that this compound treatment can increase juice yield by approximately 20% .

Pulp and Paper Industry

In this sector, cellulases are crucial for:

  • Pulping Efficiency : Reducing energy consumption during mechanical pulping by up to 40%.
  • Quality Enhancement : Improving fiber bonding properties leading to stronger paper products .

Detergents

Cellulases in detergents provide:

  • Superior Cleaning Action : Effectively removing stains while protecting fabric integrity.
  • Environmental Benefits : Reducing the need for harsh chemicals .

Case Study 1: Biofuel Production

A study on the use of Bacillus amyloliquefaciens showed that optimizing growth conditions led to a this compound production rate of 0.98 IU/mL using sugarcane bagasse as a substrate. This resulted in a significant increase in ethanol yield from biomass .

Case Study 2: Textile Application

In an experimental setup involving denim fabric treatment with this compound, researchers found that enzyme application reduced chemical usage by 30% while maintaining fabric quality and enhancing color retention .

Future Prospects

The future applications of this compound are promising due to ongoing research aimed at enhancing enzyme efficiency through genetic engineering and metagenomics. Novel cellulases with improved thermal stability and activity at extreme pH levels are being explored for more effective industrial applications . Additionally, the integration of immobilized cellulases is anticipated to reduce operational costs while increasing enzyme reusability.

Mechanism of Action

Cellulase enzymes function by binding to cellulose and catalyzing the hydrolysis of β-1,4-glycosidic bonds. The enzyme’s active site contains catalytic residues that facilitate the cleavage of these bonds. There are two main types of mechanisms: retaining and inverting. In the retaining mechanism, the enzyme forms a covalent intermediate with the substrate, while in the inverting mechanism, the enzyme uses a single-step process to hydrolyze the bond .

Comparison with Similar Compounds

Comparison with Similar Enzymes

Enzymatic Activity and Synergy

Xylanase vs. Cellulase

  • Activity Stability : Xylanase activity in rumen fluids varies more under different dietary conditions compared to this compound, which shows consistent activity across diets containing concentrates .
  • Regulation : While this compound genes are controlled by master regulators like XYR1 and ACE3, xylanase production in T. reesei is influenced by overlapping but distinct pathways, leading to differential expression under cellulose vs. sophorose induction .

β-Glucosidase vs. This compound

  • Extraction Efficiency: Both this compound and β-glucosidase yield similar phenolic extraction efficiencies (8.10 vs. ~8.00 g/100 g), outperforming viscozyme .
  • Inhibition: β-glucosidase interference in this compound assays can be mitigated using D-glucono-1,5-δ-lactone, highlighting functional distinctions in substrate specificity .

Amylase vs. This compound

  • Temporal Activity : Amylase activity stabilizes earlier (24 h) in high-concentrate diets, whereas this compound requires prolonged induction for maximal output .

Hemithis compound

  • Synergy: this compound often works synergistically with hemithis compound to degrade plant cell walls, enhancing phenolic compound release .

Structural and Functional Properties

Molecular Mass

  • Cellulases from Paenibacillus spp. exhibit conserved molecular masses (~65 kDa), comparable across species like P. polymyxa and P. xylanilyticus .
  • In contrast, xylanases and amylases display greater variability in molecular weight depending on microbial source .

Immobilization Efficiency

  • Immobilized this compound retains ~90% catalytic efficiency despite reduced substrate affinity (Km increase from 2.1 to 3.7 mM), a trend also observed in xylanase immobilization .

Production and Induction

Inducers

  • Sophorose vs. Cellobiose : Sophorose reduces this compound induction time by 7 hours compared to cellobiose (4.5 hours), making it a stronger inducer .
  • Lactose : Lactose induction mirrors cellulose in transcriptional regulation but differs from sophorose, highlighting substrate-specific regulatory networks .

Carbon/Nitrogen Sources

  • Carbon : Dextrose outperforms glucose in this compound production by Bacillus amyloliquefaciens (30.9 U/mL vs. literature-reported glucose optimization) .
  • Nitrogen : Urea enhances this compound activity (30.9 U/mL) more effectively than yeast extract or peptone, contrasting with prior studies favoring organic nitrogen .

Inhibition Profiles

  • Proanthocyanidins from Anogeissus pendula inhibit this compound (EC50: 18.2–21.9 mg/mL) more potently than tannic acid (EC50: 109.65 mg/mL) .

Data Tables

Table 1: Molecular Mass Comparison of Cellulases

Source Molecular Mass (kDa) Reference
Paenibacillus peoriae MK1 65
P. polymyxa 65
P. xylanilyticus 65

Table 2: Immobilization Methods for this compound

Carrier/Method Substrate Affinity (Km) Catalytic Efficiency (kcat/Km) Reference
Chitosan/magnetic biochar 3.2 mM 85% of free enzyme
Fe3O4@C magnetic spheres 3.7 mM 89% of free enzyme

Key Research Findings

Strain-Specific Optimization : Penicillium oxalicum achieves 1.2 FPU/mL this compound in 4 days via fermenter scaling, outperforming shake-flask methods .

Biological Activity

Cellulase is a crucial enzyme that catalyzes the hydrolysis of cellulose into glucose, playing a significant role in various biological and industrial processes. This article delves into the biological activity of this compound, exploring its mechanisms, sources, and applications, supported by data tables and case studies.

Overview of this compound

This compound is a complex enzyme system composed mainly of three types of enzymes:

  • Endoglucanases (endo-1,4-β-D-glucanases) - These enzymes cleave internal bonds in the cellulose chain, creating free chain ends.
  • Exoglucanases (exo-1,4-β-D-glucanases) - They hydrolyze non-reducing ends of cellulose chains to produce cellobiose.
  • β-Glucosidases - These enzymes convert cellobiose into glucose, completing the degradation process.

The synergistic action of these enzymes is essential for effective cellulose hydrolysis, as they work together to break down the crystalline structure of cellulose into fermentable sugars .

Sources of this compound

This compound can be derived from various biological sources, including bacteria and fungi. Notable producers include:

  • Fungi : Trichoderma reesei, known for its high cellulolytic activity.
  • Bacteria : Species such as Bacillus subtilis, Pseudomonas fluorescens, and Paenibacillus spp. have been recognized for their this compound production capabilities .

The mechanism by which this compound acts involves several steps:

  • Binding : The enzyme binds to the cellulose substrate.
  • Hydrolysis : Endoglucanases initiate the breakdown by cleaving internal bonds, while exoglucanases release cellobiose from the ends.
  • Conversion : β-Glucosidases convert cellobiose into glucose.

Recent research has shown that products of cellulose degradation, such as cellobiose, can inhibit further enzyme activity by blocking binding sites on this compound .

Case Study 1: Isolation of Cellulolytic Bacteria

A study conducted in Debre Berhan identified novel cellulolytic bacteria from agricultural waste. The isolates were characterized based on their cellulolytic index (CI), with strains CD1, CD3, and CD6 demonstrating CI values of 3.1, 2.87, and 2.9 respectively . This indicates their potential for efficient cellulose degradation.

Case Study 2: Metagenomic Discovery

A metagenomic analysis from camel rumen microbiomes revealed a novel this compound enzyme (Celcm05-2) that exhibited robust activity under acidic conditions and high efficiency on crystalline cellulose substrates like Avicel . This discovery highlights the potential for bioprospecting novel cellulases from diverse environments.

Data Table: Comparison of this compound-Producing Organisms

OrganismTypeCellulolytic IndexOptimal pHOptimal Temperature
Trichoderma reeseiFungalHigh4.530 °C
Bacillus subtilisBacterialModerate7.037 °C
Pseudomonas fluorescensBacterialLow6.530 °C
Paenibacillus spp.BacterialHigh6.035 °C

Industrial Applications

This compound has numerous applications across various industries:

  • Biofuel Production : Enhancing the conversion of biomass into fermentable sugars for bioethanol production.
  • Textile Industry : Used in biopolishing fabrics to improve their quality.
  • Paper Industry : Aids in the recycling process by breaking down cellulose fibers in waste paper .

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying cellulase activity in experimental settings?

this compound activity is typically measured using colorimetric assays such as the 3,5-dinitrosalicylic acid (DNS) method to quantify reducing sugars released from cellulose substrates. The Folin phenol reagent method can also be adapted for protein quantification in enzyme extracts, ensuring normalization of activity per unit protein . For solid-state fermentation (SSF), moisture levels (e.g., 75% optimal in lignocellulosic waste) and substrate composition must be standardized to ensure reproducibility .

Q. Which parameters critically influence this compound production in microbial systems?

Key factors include pH (optimal range 4.5–6.5 for fungi like Trichoderma reesei), temperature (28–37°C), carbon source (e.g., carboxymethyl cellulose, CMC), and nitrogen availability. Moisture content in SSF is particularly critical, as higher levels (>70%) enhance nutrient diffusion and enzyme stability . Preliminary screening via one-factor-at-a-time (OFAT) experiments is recommended to identify baseline conditions .

Q. How should researchers address variability in this compound activity measurements across replicates?

Use triplicate experiments and statistical tools like one-way ANOVA followed by post-hoc tests (e.g., Least Significant Difference) to assess significance (p<0.05). Paired t-tests are suitable for comparing paired samples, such as crude vs. purified enzyme activity . Normalize data to protein content or biomass to mitigate biological variability .

Advanced Research Questions

Q. What statistical designs are optimal for optimizing this compound production in multi-variable systems?

Screening phase: Employ Plackett-Burman designs to identify significant variables (e.g., CMC, MgSO₄, pH) with minimal experimental runs (e.g., 12 runs for 8 variables) . Optimization phase: Use Central Composite Design (CCD) with Response Surface Methodology (RSM) to model interactions and predict optimal conditions. For example, CCD with 20–36 runs can resolve quadratic effects and central variability . Software like Design-Expert or MATLAB aids in data fitting and response surface plotting .

Q. How can bioinformatics and computational tools resolve contradictions in this compound synergy studies?

Apply the Maximum Information Coefficient (MIC) algorithm to analyze non-linear relationships between factors like enzyme adsorption and hydrolysis rates. Bioinformatics pipelines can integrate structural data (e.g., substrate-binding domains) with kinetic models to predict synergistic effects between endoglucanases and exoglucanases . Molecular dynamics simulations further elucidate substrate-enzyme interactions at atomic resolution .

Q. What advanced techniques improve this compound thermostability and catalytic efficiency?

Rational design: Use site-directed mutagenesis (SDM) to modify residues in the active site or linker regions, enhancing thermal tolerance. For example, introducing disulfide bonds in Aspergillus niger this compound improved stability at 60°C . Directed evolution: Apply error-prone PCR or DNA shuffling to generate diverse enzyme libraries. High-throughput screening (HTS) on chromogenic substrates (e.g., azurine-crosslinked cellulose) identifies variants with enhanced activity .

Q. How can researchers model the kinetics of cellulose hydrolysis in heterogeneous systems?

Develop Michaelis-Menten-based models incorporating substrate accessibility and enzyme adsorption parameters. Use Langmuir isotherms to quantify this compound binding to crystalline cellulose, and integrate inhibition terms for cellobiose accumulation. Computational tools like COPASI enable dynamic simulation of multi-enzyme systems .

Q. What methodologies resolve contradictions in this compound adsorption and activity data across studies?

Use Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) to quantify real-time this compound adsorption on cellulose films, distinguishing between rigid and viscoelastic binding . Pair this with atomic force microscopy (AFM) to correlate adsorption patterns with enzymatic efficiency . Statistical meta-analysis of published datasets can also identify confounding variables (e.g., substrate pretreatment methods) .

Q. Methodological Best Practices

  • Experimental Reproducibility: Standardize substrate pretreatment (e.g., ball milling, acid hydrolysis) to minimize batch variability .
  • Data Validation: Validate optimization models via confirmation experiments (e.g., predicted vs. observed activity in RSM) and report R² values >0.9 for robust correlations .
  • Ethical Reporting: Disclose negative results (e.g., non-significant variables in Plackett-Burman screens) to avoid publication bias .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-CSHPIKHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [IUCLID]
Record name Cellulase
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CAS No.

9012-54-8, 61788-77-0
Record name Cellulase
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